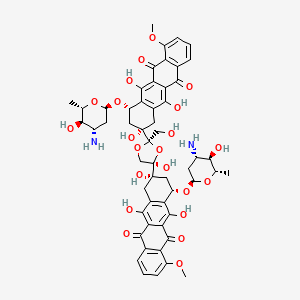
3-Ethynyl-3-(methoxymethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-(methoxymethyl)oxetane is a chemical compound characterized by an oxetane ring substituted with ethynyl and methoxymethyl groups. Oxetanes are four-membered cyclic ethers known for their unique reactivity and stability, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-(methoxymethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable epoxide or halohydrin precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of more sustainable solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-(methoxymethyl)oxetane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxetanes with various functional groups.
Scientific Research Applications
3-Ethynyl-3-(methoxymethyl)oxetane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-(methoxymethyl)oxetane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and covalent bonding, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-Ethyl-3-(hydroxymethyl)oxetane
- 3-Methyl-3-(hydroxymethyl)oxetane
- 3-Phenyl-3-(methoxymethyl)oxetane
Comparison: 3-Ethynyl-3-(methoxymethyl)oxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it different from other oxetane derivatives, which may lack such functionalities and therefore exhibit different chemical and biological properties .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethynyl-3-(methoxymethyl)oxetane |
InChI |
InChI=1S/C7H10O2/c1-3-7(4-8-2)5-9-6-7/h1H,4-6H2,2H3 |
InChI Key |
MZHXSHMCDAZGNL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(COC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


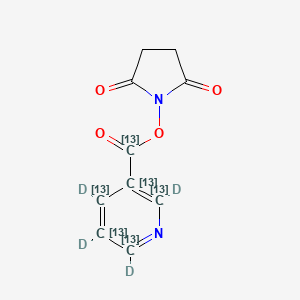


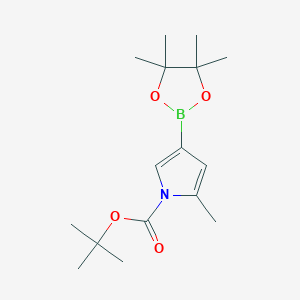
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)
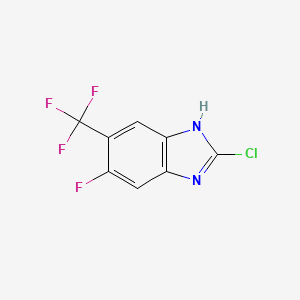

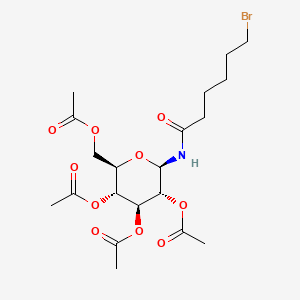
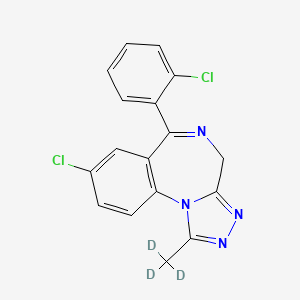
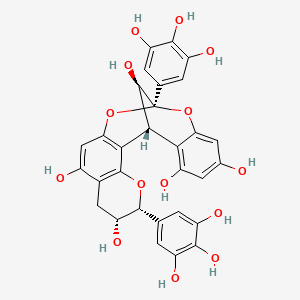

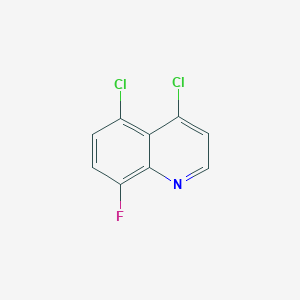
![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
